S 38093
CAS No.: 862896-30-8
Cat. No.: VC0006844
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 862896-30-8 |
---|---|
Molecular Formula | C17H24N2O2 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide |
Standard InChI | InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) |
Standard InChI Key | MRNMYWNBLVJWKG-UHFFFAOYSA-N |
SMILES | C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N |
Canonical SMILES | C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N |
Introduction
Chemical and Structural Characteristics
Molecular Properties
The compound's IUPAC name, 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide, reflects its bicyclic amine structure linked to a benzamide moiety through a propoxy chain. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 288.38 g/mol |
Solubility (DMSO) | 57 mg/mL (197.65 mM) |
LogP | 2.1 (predicted) |
Protein Binding | <50% |
Plasma Half-Life (rat) | 1.5-7.4 hours |
The compound's three-dimensional structure enables efficient blood-brain barrier penetration, with brain-to-plasma ratios exceeding 5:1 in rodents . X-ray crystallography studies reveal that the cyclopenta[c]pyrrolidine moiety adopts a boat conformation when bound to H3 receptors, facilitating optimal interaction with transmembrane domain residues .
Synthetic and Stability Profile
S 38093 is typically synthesized through a five-step process involving:
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Cyclopentene oxide ring-opening with propargylamine
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Copper-catalyzed azide-alkyne cycloaddition
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Propoxy side chain installation via Mitsunobu reaction
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Benzamide formation using benzoyl chloride derivatives
Pharmacological Mechanism of Action
Histamine H3 Receptor Interactions
As a competitive inverse agonist, S 38093 binds to the orthosteric site of H3 receptors with species-dependent affinity:
Species | Ki (μM) | EC₅₀ (μM) |
---|---|---|
Human | 1.2 | 1.7 |
Mouse | 1.44 | 0.65 |
Rat | 8.8 | 9.0 |
Electrophysiological recordings in rat hippocampal slices demonstrated that 0.1 μM S 38093 completely blocks H3 receptor-mediated inhibition of glutamate release . The compound exhibits 300-fold selectivity over H1/H2/H4 receptors and negligible activity at 168 other GPCRs tested .
Intracellular Signaling Effects
S 38093 modulates multiple second messenger systems:
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cAMP: Reverses H3 agonist-induced cAMP reduction (KB=0.11 μM in HEK293 cells)
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Calcium Flux: Increases intracellular Ca²⁺ by 40% at 10 μM via TRPC3 channels
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Kinase Activation: Phosphorylates CREB (Ser133) and AKT (Thr308) in dentate gyrus neurons
These effects correlate with enhanced histamine release (200% increase at 10 mg/kg i.p.) and acetylcholine elevation (150% in prefrontal cortex) observed in microdialysis studies .
Preclinical Cognitive Effects
Spatial Memory Enhancement
In the Morris water maze paradigm, oral administration of 0.1 mg/kg S 38093 reduced escape latency by 35% compared to controls (p<0.01). This effect persisted for 72 hours post-administration, suggesting long-term potentiation mechanisms .
Episodic Memory Improvement
The compound demonstrated dose-dependent effects in social recognition tests:
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0.3 mg/kg i.p.: 60% discrimination index vs 40% in controls
These improvements were abolished in H3 receptor knockout mice, confirming target specificity .
Neurogenesis Stimulation
Chronic 28-day treatment (10 mg/kg/day) in aged mice:
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Increased BrdU+ cells by 250% in dentate gyrus
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Enhanced dendritic complexity (Sholl analysis: 35% more intersections)
Mechanistically, this involved upregulation of BDNF isoforms (IX: +300%, IV: +180%, I: +120%) and VEGF expression (+200%) .
Clinical Development History
Phase II Trial Design
The discontinued international Phase 2b study (NCT01890356) enrolled 700 moderate Alzheimer's patients to receive:
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Donepezil 10 mg + placebo
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Donepezil + S 38093 (2, 5, or 20 mg/day)
Primary endpoints included ADAS-Cog11 and DAD scales after 24 weeks .
Efficacy Outcomes
Although the compound showed promise in primate MPTP models (35% improvement in attention tasks), human trials revealed:
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ADAS-Cog11: -1.2 points vs -1.5 for placebo (NS)
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DAD: +3.4% vs +2.1% (p=0.07)
Post-hoc analysis suggested potential subgroup benefits in APOE4 non-carriers, but sponsors terminated development in 2015 .
Current Research Applications
Neurogenic Compound Screening
S 38093 serves as a positive control in neurogenesis assays, with established EC₅₀ values:
Mechanistic Studies
Recent work utilizes S 38093 to investigate:
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Histamine-glutamate crosstalk in prefrontal cortex
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Adult neurogenesis in TBI models
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Circadian regulation of hippocampal plasticity
Ongoing studies combine the compound with SSRIs to test synergistic effects on depressive-like behaviors in rodents .
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